molecular formula C21H22FNO3 B1325575 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone CAS No. 898757-86-3

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone

Cat. No.: B1325575
CAS No.: 898757-86-3
M. Wt: 355.4 g/mol
InChI Key: QTAPIOIALSZIRR-UHFFFAOYSA-N
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Description

4’-[8-(1,4-Dioxa-8-azaspiro[45]decyl)methyl]-4-fluorobenzophenone is a synthetic organic compound with the molecular formula C21H22FNO3 It is characterized by the presence of a spirocyclic structure, which includes a 1,4-dioxa-8-azaspiro[45]decane moiety attached to a benzophenone core

Preparation Methods

The synthesis of 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone typically involves multiple steps, starting with the preparation of the spirocyclic intermediate. The key steps include:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Mechanism of Action

The mechanism of action of 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

When compared to other similar compounds, 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone stands out due to its unique spirocyclic structure and the presence of both oxygen and nitrogen atoms in the ring system. Similar compounds include:

These comparisons highlight the distinct features and potential advantages of 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone in various applications.

Properties

IUPAC Name

[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO3/c22-19-7-5-18(6-8-19)20(24)17-3-1-16(2-4-17)15-23-11-9-21(10-12-23)25-13-14-26-21/h1-8H,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAPIOIALSZIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642859
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-86-3
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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